![molecular formula C13H19ClN2O B1300870 1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine CAS No. 40987-20-0](/img/structure/B1300870.png)

1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

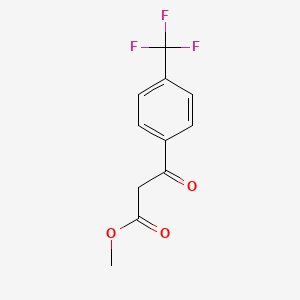

1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine is a useful research compound. Its molecular formula is C13H19ClN2O and its molecular weight is 254.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anti-mycobacterial Activity

Piperazine derivatives have demonstrated significant medicinal importance due to their diverse pharmacological activities. Among these, certain piperazine compounds have been identified for their potent anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural role of piperazine as a core building block in these compounds suggests its potential in developing effective anti-mycobacterial agents. Design, structure-activity relationships (SAR), and the rationale behind these compounds are crucial for medicinal chemists aiming to create safer, selective, and cost-effective treatments for tuberculosis (Girase et al., 2020).

Therapeutic Uses and Molecular Design

Piperazine is a versatile heterocycle found in various therapeutic drugs, including those with antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory properties. Its ability to be modified, particularly through changes in the substitution pattern on the piperazine nucleus, allows for significant variations in the medicinal potential of resultant molecules. This adaptability makes piperazine a valuable scaffold in drug discovery, offering insights into molecular design and the potential for creating novel therapeutic agents across a range of diseases (Rathi et al., 2016).

DNA Binding and Radioprotection

The synthetic dye Hoechst 33258, a piperazine derivative, is known for its strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property, along with its penetration into cells, makes Hoechst 33258 and its analogs useful for DNA staining in biological research. Beyond staining, these compounds also find applications as radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design and investigations into DNA sequence recognition and binding (Issar & Kakkar, 2013).

Tuberculosis Treatment Development

Macozinone, a piperazine-benzothiazinone derivative known as PBTZ169, is currently under clinical investigation for treating tuberculosis (TB). Its mechanism involves targeting decaprenylphospohoryl ribose oxidase DprE1, essential for synthesizing arabinan polymers in the cell wall of the TB pathogen, Mycobacterium tuberculosis. Early clinical studies suggest optimism for its development into more efficient TB drug regimens, highlighting the potential of piperazine derivatives in addressing global health challenges (Makarov & Mikušová, 2020).

Broad Pharmaceutical Applications

Piperazine and its analogs, including morpholine, exhibit a wide spectrum of pharmaceutical applications. Recent scientific efforts have focused on synthesizing new derivatives and exploring their potent pharmacophoric activities. These investigations reveal the current trends in the synthesis of piperazine and morpholine analogs and their significant pharmacological potential, underscoring the versatility and broad applicability of these compounds in medicinal chemistry (Mohammed et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[2-(2-chloro-5-methylphenoxy)ethyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O/c1-11-2-3-12(14)13(10-11)17-9-8-16-6-4-15-5-7-16/h2-3,10,15H,4-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUGZHROTCNZLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OCCN2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300791.png)

![4-Imidazo[2,1-b]thiazol-6-yl-phenylamine](/img/structure/B1300793.png)

![3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B1300797.png)

![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1300800.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300801.png)

![1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine](/img/structure/B1300806.png)